tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate
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Description
“tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate” is a chemical compound with the CAS Number: 2387594-88-7 and a molecular weight of 339.39 . It has a linear formula of C16H25N3O5 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of di-tert-butyl dicarbonate and hydroxylamine hydrochloride . Another method involves the addition of benzoyl chloride to diethanolamine, heating to reflux for 1-1.5 hours, cooling to 23-28°C, adding sulfuryl chloride, and reacting until complete . Then, di-tert-butyl carbonate is added and stirred for 0.5-1 hour, and hydrogen gas is passed through to remove the benzoyl group .Molecular Structure Analysis
The molecular structure of similar compounds often involves the use of the tert-butyloxycarbonyl (Boc) and related carbamate protecting groups to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, 1,2-indazoles, pyrroles, and related structures .Chemical Reactions Analysis
The deprotection of N-Boc protected heteroarenes can be achieved via a proposed addition/elimination mechanism . This involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes .Mechanism of Action
Future Directions
The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . This compound could potentially be used in such research, given its structural similarities to other compounds used in these areas .
Properties
IUPAC Name |
tert-butyl N-[2-(1-hydroxyethyl)pyrimidin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c1-10(20)12-17-9-8-11(18-12)19(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h8-10,20H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGPEINOIWBTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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